molecular formula C21H31N3O6 B12392441 Cbz-Leu-Val-Gly-OH

Cbz-Leu-Val-Gly-OH

Cat. No.: B12392441
M. Wt: 421.5 g/mol
InChI Key: QBXCZKFFVHGYFN-WMZOPIPTSA-N
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Description

Cbz-Leu-Val-Gly-OH, also known as benzyloxycarbonyl-leucyl-valyl-glycine, is a tripeptide compound. It is composed of three amino acids: leucine, valine, and glycine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Leu-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glycine, to a solid resin. The subsequent amino acids, valine and leucine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Val-Gly-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Hydrolysis: Leucine, valine, and glycine.

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: Reduced derivatives of the benzyloxycarbonyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cbz-Leu-Val-Gly-OH is primarily related to its role as a peptide. It can interact with enzymes and receptors, mimicking natural peptides. The benzyloxycarbonyl group provides stability and protection during synthesis, allowing the compound to be used in various biochemical assays and studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Leu-Val-Gly-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and versatility, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C21H31N3O6

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid

InChI

InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1

InChI Key

QBXCZKFFVHGYFN-WMZOPIPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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